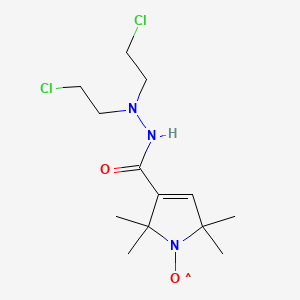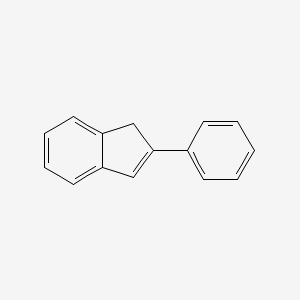
2-Phenyl-1H-indene
概览
描述
Synthesis Analysis
The synthesis of 2-Phenyl-1H-indene and its derivatives involves various catalytic methods and reactions. For example, the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes leads to indene derivatives with high yields, where the regioselectivity depends on the steric nature of substituents on the alkynes (Miyamoto et al., 2008). Another method involves palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1H-indene derivatives has been extensively studied, revealing insights into their spatial configuration and electronic properties. Spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry have been used to investigate the chemical structures and physical properties of these compounds (El‐Sheshtawy & Baker, 2014).
Chemical Reactions and Properties
2-Phenyl-1H-indene compounds participate in various chemical reactions, forming a wide range of derivatives with potential applications. The palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes from o-ethynylbenzaldehyde derivatives and organoboron reagents under palladium(0) catalysis has been described, allowing for the preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).
Physical Properties Analysis
The physical properties of 2-Phenyl-1H-indene derivatives, such as their melting points, boiling points, and solubilities in various solvents, have been determined through rigorous analysis. For instance, the study of 5,6-Difluoro-1H-indene derivatives revealed novel liquid crystal core structures with high optical anisotropy values and long molecular conjugation length (Yokokoji et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Phenyl-1H-indene, including its reactivity, stability, and interactions with other chemical entities, have been a subject of study. Theoretical Raman and FTIR vibrational analyses have been conducted to understand the vibrational modes and chemical bonding within the molecule, providing insights into its reactivity and stability (Pathak et al., 2012).
科研应用
Antibacterial Activity
Research has explored the antibacterial properties of 2-Phenyl-1H-indene derivatives. El‐Sheshtawy and Baker (2014) synthesized derivatives of 2-phenyl-1H-indene-1-one and investigated their antibacterial activity against both gram-negative (Pseudomonas aeruginosa) and gram-positive (Methicillin Resistant Staphylococcus aureus) bacteria. Their study provides insights into the potential of these compounds as antibacterial agents (El‐Sheshtawy & Baker, 2014).
Liquid Crystal Applications
2-Phenyl-1H-indene derivatives have also been investigated for their applications in liquid crystals. Yokokoji, Shimizu, and Inoue (2009) designed and synthesized 2-phenyl-5,6-difluoro-1H-indene, which demonstrated high nematic–isotropic transition temperature and optical anisotropy. This research suggests the potential of these compounds in the development of advanced liquid crystal materials (Yokokoji et al., 2009).
Vibrational Analysis and Reactivity
Pathak, Narayan, Sinha, and Prasad (2012) conducted a theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione. This study provided insights into the molecular properties of the compound, such as dipole moment and polarizability. Their findings suggest a slightly higher reactivity of 2-phenyl-1H-indene-1,3(2H)-dione compared to its parent molecule (Pathak et al., 2012).
Molecular Structure Analysis
Ali, Ismail, Tan, Quah, and Fun (2010) analyzed the molecular structure of a 2,3-dihydro-1H-indene derivative, contributing to the understanding of the structural properties of this class of compounds (Ali et al., 2010).
Synthesis and Reaction Studies
Research has also focused on synthesizing 2-Phenyl-1H-indene derivatives and studying their reactions. For instance, Zhang et al. (2011) explored the formation of the indene molecule and its isomers under combustion-like conditions (Zhang et al., 2011). Miyamoto, Harada, Tobisu, and Chatani (2008) reported on the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes leading to indene derivatives, highlighting the regioselectivity based on the substituent's steric nature (Miyamoto et al., 2008).
Safety And Hazards
性质
IUPAC Name |
2-phenyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLZYWGGAVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326562 | |
| Record name | 2-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-indene | |
CAS RN |
4505-48-0 | |
| Record name | 2-Phenylindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

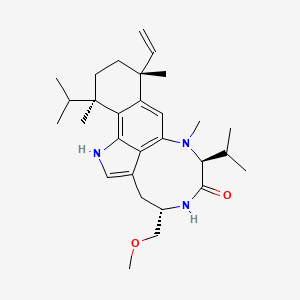
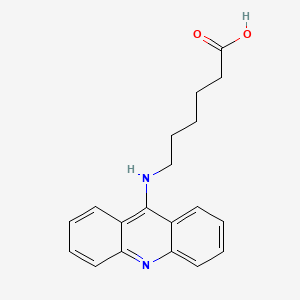
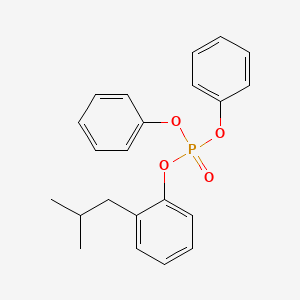
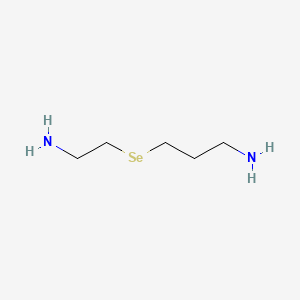
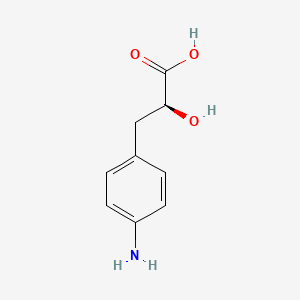
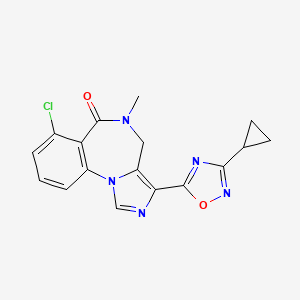
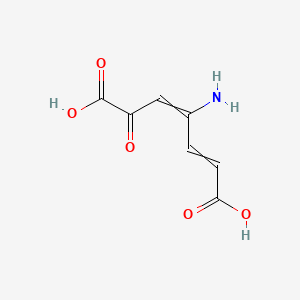
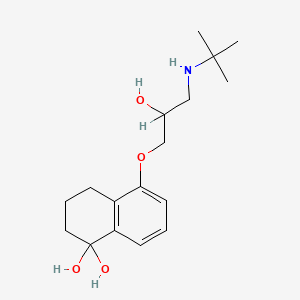
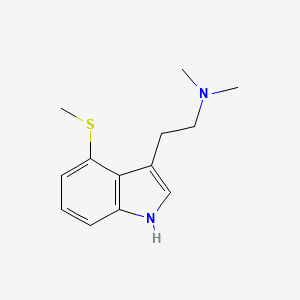
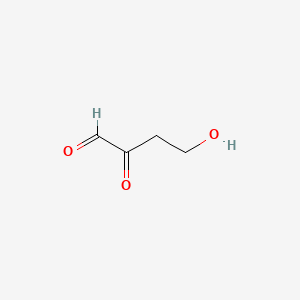
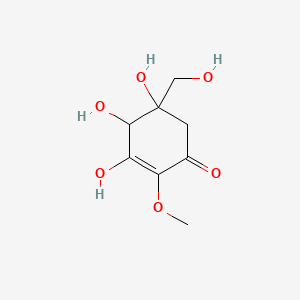
![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
